molecular formula C13H7ClF3N3O3 B10958599 Methyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B10958599
M. Wt: 345.66 g/mol
InChI Key: QCWAWEOYDLUMPJ-UHFFFAOYSA-N
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Description

METHYL 3-CHLORO-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with a methyl ester group, a chloro group, a furan ring, and a trifluoromethyl group. These substitutions confer distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of METHYL 3-CHLORO-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the furan ring: This step may involve coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Incorporation of the trifluoromethyl group: Trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

METHYL 3-CHLORO-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using nucleophiles such as amines or thiols.

    Coupling Reactions: The furan ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 3-CHLORO-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 3-CHLORO-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

METHYL 3-CHLORO-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE can be compared with other similar compounds, such as:

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl and chloro groups but lacks the pyrazolo[1,5-a]pyrimidine core and furan ring.

    2-Chloro-5-(trifluoromethyl)pyridine: Similar in having the trifluoromethyl and chloro groups, but with a simpler pyridine structure.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains similar substituents but differs in the presence of a fluorine atom and a different core structure.

Properties

Molecular Formula

C13H7ClF3N3O3

Molecular Weight

345.66 g/mol

IUPAC Name

methyl 3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C13H7ClF3N3O3/c1-22-12(21)10-9(14)11-18-6(7-3-2-4-23-7)5-8(13(15,16)17)20(11)19-10/h2-5H,1H3

InChI Key

QCWAWEOYDLUMPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)(F)F

Origin of Product

United States

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